N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-11-6-7-13(9-14(11)21)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-5-3-4-8-25(15)20(26)29/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCDJUDCSDJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the fluorinated phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorinated phenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
Pyrimidine/Oxadiazole Hybrids
- Compound 3b (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide): Shares a fused pyrimidine core but lacks the pyrido[1,2-c]pyrimidine system. Antiproliferative activity reported in oncology research, suggesting the pyrimidine scaffold’s versatility .
Oxazolidinone Derivatives
- Compound 5 (): Contains a 2-oxooxazolidin-5-yl group linked to fluoropyridine and chloropyrimidine. Demonstrates antibacterial activity, likely via ribosomal binding. The oxazolidinone scaffold is pharmacologically distinct but shares heterocyclic diversity with the target compound .
Acetamide Derivatives
Imidazo[1,2-a]pyridine Acetamides ():
- MM0333.02 (2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide):
Antiproliferative Hydroxyacetamides ():
- FP1-12 Series :
Agrochemistry Analogues
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide):
- Pesticide with an oxazolidinyl-acetamide structure.
- The 2,6-dimethylphenyl group enhances photostability, while the methoxy group aids in phloem mobility. Structural parallels highlight the acetamide group’s utility in diverse applications .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the 3-fluoro-4-methylphenyl moiety and the pyrido[1,2-c]pyrimidine core are particularly noteworthy for their roles in modulating biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptor sites (e.g., metabotropic glutamate receptors), enhancing or inhibiting their activity.
Antitumor Activity
Recent studies have shown that compounds with similar structural features possess significant antitumor properties. For instance:
- IC50 Values : Certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications in the phenyl and oxadiazole rings can enhance cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 0.98 |
| Compound B | HT29 | 1.61 |
| Compound C | MCF7 | 0.75 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Activity Against Pathogens : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is believed to contribute to this activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
Study 1: Antitumor Efficacy
In a study focused on evaluating the antitumor efficacy of related compounds:
- Methodology : Various derivatives were tested on human cancer cell lines using standard MTT assays.
- Findings : Compounds showed significant growth inhibition with a notable correlation between structural modifications and increased potency.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties:
- Methodology : The minimum inhibitory concentration (MIC) was determined using the broth dilution method.
- Findings : Several derivatives exhibited potent antibacterial activity with MIC values comparable to existing antibiotics.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrido[1,2-c]pyrimidine core via cyclocondensation of substituted pyrimidine precursors with oxadiazole derivatives under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation reactions, often requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side products .
- Critical Reagents : Sodium hydroxide for deprotonation, chloroacetyl chloride for acetylation, and Pd catalysts for cross-coupling reactions in heterocycle formation .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., distinguishing fluorophenyl vs. methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₁₅ClFN₄O₃ has a theoretical mass of 443.9 g/mol) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) to screen for antiproliferative activity .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or LOX-5 to assess anti-inflammatory potential .
- Microplate reader protocols : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?
- Methodological Answer :
- Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier penetration .
- Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
- SAR Table :
| Substituent Position | Modification | Effect on Bioavailability |
|---|---|---|
| Pyrido[1,2-c]pyrimidine (Position 4) | Oxadiazole → triazole | Increased solubility (+20%) but reduced potency |
| Acetamide (Position 2) | Fluorophenyl → chlorophenyl | Enhanced target binding (Kd ↓ 30%) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Harmonization :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (20 µM vs. 35 µM) may arise from differences in enzyme source (human recombinant vs. murine) .
Q. How does the compound interact with specific targets (e.g., kinases or GPCRs) to influence its mechanism of action?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with kinase domains (e.g., EGFR, PDB ID: 1M17) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .
- Mutagenesis Studies : Identify critical residues (e.g., Lys532 in EGFR) through alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
